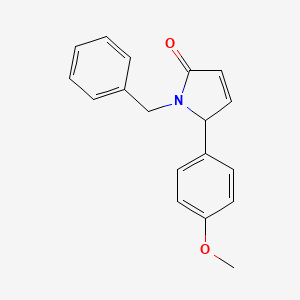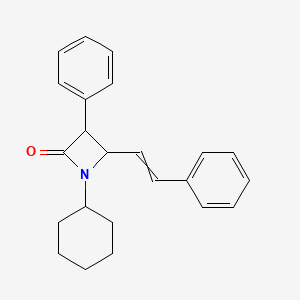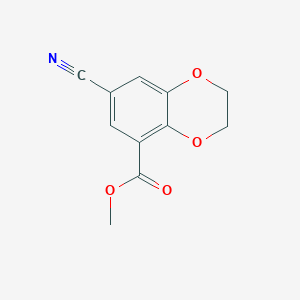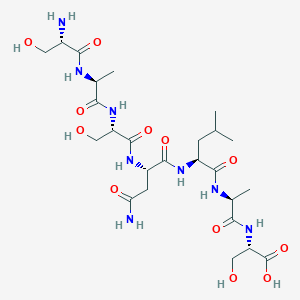![molecular formula C34H30 B14208527 Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- CAS No. 825620-94-8](/img/structure/B14208527.png)
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and tert-butyl groups attached to a benzene ring
Preparation Methods
The synthesis of Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where ethynyl groups are introduced to the benzene ring using palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often require a base, such as triethylamine, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ethynyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- involves its interaction with molecular targets through its ethynyl and tert-butyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in electronic applications. The pathways involved often include π-π stacking interactions and hydrogen bonding, which contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- include:
Benzene, 1,4-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups but lacks the ethynyl groups, making it less reactive in certain chemical reactions.
1,4-bis(1,1-dimethylethyl)benzene: Another similar compound with tert-butyl groups, used in different industrial applications.
The uniqueness of Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]- lies in its combination of ethynyl and tert-butyl groups, which provide distinct electronic and steric properties, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
825620-94-8 |
|---|---|
Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-tert-butyl-1-[2-[2-[2-(4-tert-butyl-2-ethynylphenyl)ethynyl]phenyl]ethynyl]-2-ethynylbenzene |
InChI |
InChI=1S/C34H30/c1-9-25-23-31(33(3,4)5)21-19-29(25)17-15-27-13-11-12-14-28(27)16-18-30-20-22-32(34(6,7)8)24-26(30)10-2/h1-2,11-14,19-24H,3-8H3 |
InChI Key |
JUONMWBDUNEABF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#CC2=CC=CC=C2C#CC3=C(C=C(C=C3)C(C)(C)C)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)

![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)

![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)

![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)
![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)

![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
